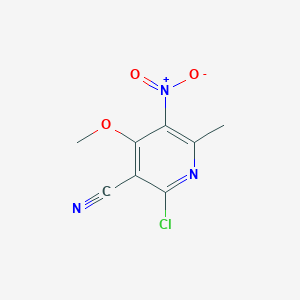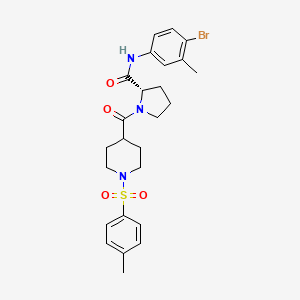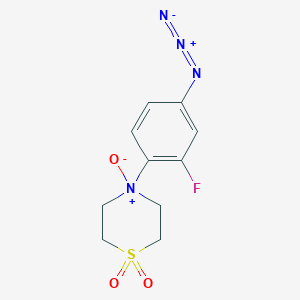![molecular formula C21H23N3O B12619927 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 918408-31-8](/img/structure/B12619927.png)
2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including medicinal products
准备方法
The synthesis of 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
化学反应分析
2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form amines. Substitution reactions can occur at the piperidine ring or the aromatic rings, leading to the formation of various substituted derivatives .
科学研究应用
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives, including 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide, have shown potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents . These compounds are also being investigated for their potential use in treating neurological disorders and other medical conditions .
作用机制
The mechanism of action of 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways in the body. Piperidine derivatives are known to interact with various enzymes, receptors, and other proteins, leading to their pharmacological effects . For example, they may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as pain relief, anti-inflammatory action, or antimicrobial activity .
相似化合物的比较
2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide can be compared with other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share a similar piperidine core structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. For instance, the presence of the cyano group and the methylphenyl group may enhance its pharmacological activity or alter its interaction with molecular targets .
属性
CAS 编号 |
918408-31-8 |
|---|---|
分子式 |
C21H23N3O |
分子量 |
333.4 g/mol |
IUPAC 名称 |
2-[4-(2-cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H23N3O/c1-16-5-4-7-19(13-16)23-21(25)15-24-11-9-17(10-12-24)20-8-3-2-6-18(20)14-22/h2-8,13,17H,9-12,15H2,1H3,(H,23,25) |
InChI 键 |
QYZNMIXMUJRKLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=C3C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12619845.png)
![2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12619855.png)

![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)
![6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12619874.png)



![4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B12619896.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619899.png)
![1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B12619911.png)
![[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid](/img/structure/B12619923.png)

![6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one](/img/structure/B12619939.png)
